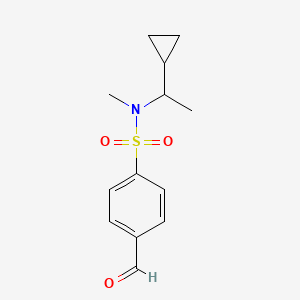
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide, also known as CP-465,022, is a drug that falls under the category of selective orexin receptor antagonists. Orexin receptors are G-protein-coupled receptors that are found in the brain and play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. CP-465,022 has been studied extensively for its potential use in treating sleep disorders and other related conditions.
Mechanism of Action
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. By blocking the activity of these receptors, N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase sleep duration and decrease wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its selectivity for orexin receptors, which reduces the risk of off-target effects. Additionally, it has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its poor solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide. One area of interest is the potential use of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in treating other conditions such as anxiety and depression. Additionally, further research is needed to investigate the long-term safety and efficacy of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in humans. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Synthesis Methods
The synthesis of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide involves several steps, including the preparation of the starting material, the formation of the sulfonamide, and the coupling of the cyclopropyl group. The synthesis method was first reported by Chen et al. in 2006, and it involves the reaction of 4-formyl-N-methylbenzenesulfonamide with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified using chromatography to obtain N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Scientific Research Applications
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been extensively studied for its potential use in treating sleep disorders, particularly insomnia. It has also been investigated for its potential use in treating other conditions such as depression, anxiety, and obesity. Several preclinical studies have shown promising results in terms of its efficacy and safety profile.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(12-5-6-12)14(2)18(16,17)13-7-3-11(9-15)4-8-13/h3-4,7-10,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWYHATORZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

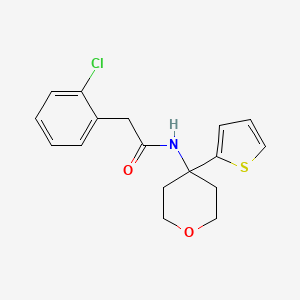
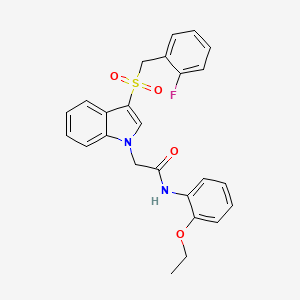
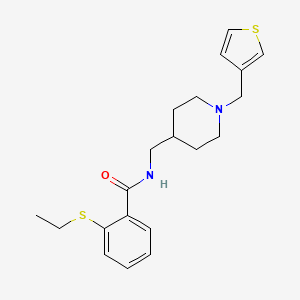
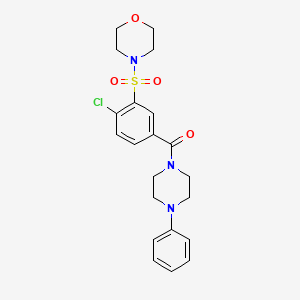
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)



![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
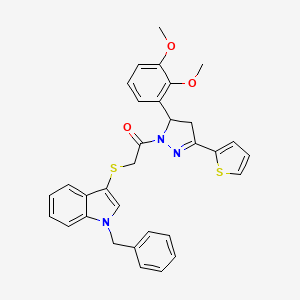
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

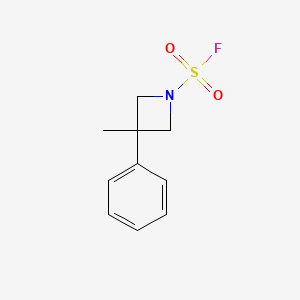
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)